(2R)-4-Methyl-2-(4-nitrophenyl)morpholine
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Overview
Description
(2R)-4-Methyl-2-(4-nitrophenyl)morpholine is a chiral morpholine derivative characterized by the presence of a methyl group at the 4-position and a nitrophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Methyl-2-(4-nitrophenyl)morpholine typically involves the reaction of 4-nitrobenzaldehyde with ®-4-methylmorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Microfluidic devices can be employed to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions
(2R)-4-Methyl-2-(4-nitrophenyl)morpholine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as thiols or amines replace the nitro group.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Thiols, amines, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic conditions.
Major Products Formed
Reduction: 2-Amino-4-methylmorpholine.
Substitution: 2-(4-Thiomorpholinyl)phenyl derivatives.
Oxidation: 4-Methyl-2-(4-carboxyphenyl)morpholine.
Scientific Research Applications
(2R)-4-Methyl-2-(4-nitrophenyl)morpholine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (2R)-4-Methyl-2-(4-nitrophenyl)morpholine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The morpholine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)thiomorpholine: Similar structure but contains a sulfur atom instead of an oxygen atom in the morpholine ring.
4-(4-Nitrophenyl)morpholin-3-one: Contains a carbonyl group at the 3-position of the morpholine ring.
Uniqueness
(2R)-4-Methyl-2-(4-nitrophenyl)morpholine is unique due to its specific stereochemistry and the presence of both a methyl and a nitrophenyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
CAS No. |
920802-56-8 |
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Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2R)-4-methyl-2-(4-nitrophenyl)morpholine |
InChI |
InChI=1S/C11H14N2O3/c1-12-6-7-16-11(8-12)9-2-4-10(5-3-9)13(14)15/h2-5,11H,6-8H2,1H3/t11-/m0/s1 |
InChI Key |
LXYOFLLHFGLZOU-NSHDSACASA-N |
Isomeric SMILES |
CN1CCO[C@@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CN1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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